Technical Guide: Physicochemical Properties of 2-(2-Chlorophenyl)ethylamine
Technical Guide: Physicochemical Properties of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-chlorophenyl)ethylamine, a compound of interest in medicinal chemistry and pharmaceutical research.[1] This document collates essential quantitative data into a structured format for ease of reference. Furthermore, it outlines detailed experimental protocols for the determination of key parameters such as the partition coefficient (logP), acid dissociation constant (pKa), and solubility. Visual representations of experimental workflows are included to enhance understanding. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of molecules containing the 2-(2-chlorophenyl)ethylamine scaffold.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The key properties of 2-(2-chlorophenyl)ethylamine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4][5] |
| Molecular Weight | 155.62 g/mol | [1][2][4][6] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |
| Boiling Point | 120 °C at 15 mmHg | [3][4][5][6] |
| Melting Point | 145 °C | [4] |
| Density | 1.106 g/mL at 25 °C | [3][4][6] |
| Refractive Index | 1.551 (at 20 °C) | [6] |
| pKa (Predicted) | 9.56 ± 0.10 | [4] |
| Vapor Pressure | 0.0391 mmHg at 25 °C | [4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4][6] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized protocols for key experimental procedures.
Synthesis of 2-(2-Chlorophenyl)ethylamine
A common synthetic route to 2-(2-chlorophenyl)ethylamine involves the reduction of a corresponding precursor. One illustrative method is the reduction of 2-(2-chlorophenyl)acetonitrile.
Materials and Equipment:
-
2-(2-chlorophenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.
-
A solution of 2-(2-chlorophenyl)acetonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off, and the organic layer is separated.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-chlorophenyl)ethylamine.
-
Purification can be achieved by vacuum distillation.
Determination of Partition Coefficient (logP) - Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the logP value, which measures the lipophilicity of a compound.[7]
Materials and Equipment:
-
2-(2-chlorophenyl)ethylamine
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare mutually saturated solvents by vigorously mixing n-octanol and the aqueous phase (e.g., PBS pH 7.4) for 24 hours, followed by a 24-hour separation period.[8]
-
A known amount of 2-(2-chlorophenyl)ethylamine is dissolved in one of the phases.
-
The solution is added to a separatory funnel with a known volume of the other phase.
-
The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[9]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa) - Potentiometric Titration
Potentiometric titration is a widely used and straightforward method for pKa determination.[11][12]
Materials and Equipment:
-
2-(2-chlorophenyl)ethylamine
-
Calibrated pH meter with an electrode
-
Burette
-
Standardized solution of hydrochloric acid (e.g., 0.1 M)
-
Standardized solution of sodium hydroxide (e.g., 0.1 M)
-
Magnetic stirrer
-
Beaker
-
Inert gas (e.g., nitrogen) to purge dissolved CO₂
Procedure:
-
A precise amount of 2-(2-chlorophenyl)ethylamine is dissolved in water to create a solution of known concentration (e.g., 1 mM).[12]
-
The solution is made acidic by adding a standardized HCl solution to a starting pH of approximately 1.8-2.0.[12]
-
The solution is then titrated with a standardized NaOH solution, added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The titration continues until the pH reaches a plateau in the basic region.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine is protonated.[11]
Determination of Aqueous Solubility
The equilibrium solubility is determined by measuring the concentration of a compound in a saturated solution in the presence of excess solid.[13]
Materials and Equipment:
-
2-(2-chlorophenyl)ethylamine
-
Water or buffer of desired pH
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)
-
Centrifuge or filtration apparatus (e.g., with 0.45 µm filter)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
Procedure:
-
An excess amount of 2-(2-chlorophenyl)ethylamine is added to a vial containing a known volume of the aqueous solvent.
-
The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After agitation, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
A sample of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the sample is quantified using a validated analytical method.
-
This concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for logP determination using the shake-flask method.
Caption: Workflow for pKa determination via potentiometric titration.
Biological Activity Context
2-(2-Chlorophenyl)ethylamine has been noted for its potential biological activities, including acting as an inhibitor of bacterial protein synthesis by binding to ribosomal RNA.[1] It has also demonstrated anti-inflammatory properties.[1] The compound serves as a precursor or building block in the synthesis of various pharmaceuticals, including ketamine.[1][14]
Caption: Logical relationships of 2-(2-chlorophenyl)ethylamine.
Safety Information
2-(2-Chlorophenyl)ethylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][5][6] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This guide provides essential physicochemical data and standardized experimental protocols for 2-(2-chlorophenyl)ethylamine. The presented information is critical for researchers in drug discovery and development, facilitating a better understanding of the compound's behavior and enabling its effective use in further research. The structured data tables and clear workflow diagrams are designed to be a practical and readily accessible resource.
References
- 1. CAS 13078-80-3: 2-(2-Chlorophenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 2. 2-(2-Chlorophenyl)ethylamine | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Chlorophenyl)ethylamine(13078-80-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-(2-Chlorophenyl)ethylamine, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-(2-氯苯基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. agilent.com [agilent.com]
- 9. enamine.net [enamine.net]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
